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molecular formula C9H9FO3 B1334469 2-(4-Fluorophenoxy)propanoic acid CAS No. 2967-70-6

2-(4-Fluorophenoxy)propanoic acid

Cat. No. B1334469
M. Wt: 184.16 g/mol
InChI Key: WIVLMXDHGGRLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125732

Procedure details

To a stirred slurry of 8.3 g of sodium hydride (57° 10 NaH in oil) in 100 ml of dry 1,2-dimethoxyethane at 5° C. is added 15.3 g of 2-bromopropionic acid in 50 ml of 1,2-dimethoxyethane and 10.5 g of 4-fluorophenol in 50 ml of 1,2-dimethoxyethane. The mixture is refluxed for 6 hrs, cooled and filtered. The solid is partitioned between dichloromethane and 1N HCl. The organic layer is dried (MgSO4) and concentrated to 50 ml. The mixture is filtered to give 10.4 g of product, mp 113°-115° C.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH:4]([CH3:8])[C:5]([OH:7])=[O:6].[F:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1>COCCOC>[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:4]([CH3:8])[C:5]([OH:7])=[O:6])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15.3 g
Type
reactant
Smiles
BrC(C(=O)O)C
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is partitioned between dichloromethane and 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 ml
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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